

# Application Notes and Protocols: Basic Red 29 as a Putative Counterstain in Histology

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Basic Red 29

Cat. No.: B1218400

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Basic Red 29** is a cationic dye belonging to the single azo class of compounds.[1][2] While it is predominantly utilized in the textile industry for dyeing acrylic fibers, its properties as a basic dye present a potential application in histology as a counterstain.[2][3] Basic dyes, being positively charged, are attracted to and form ionic bonds with anionic (negatively charged) tissue components, which are termed "basophilic".[4][5] Key basophilic structures in cells include the nucleus (due to phosphate groups in nucleic acids) and ribosomes.[4][6]

In standard histological staining procedures, a primary stain is used to highlight specific structures, and a counterstain is subsequently applied to provide contrast and context to the surrounding tissue morphology.[7] The most common counterstains are basic dyes that color the nuclei, providing a clear demarcation of cellular outlines. This document outlines the chemical properties of **Basic Red 29** and provides a hypothetical protocol for its use as a nuclear counterstain in histological applications, based on established principles of histological staining.

## Chemical and Physical Properties of Basic Red 29

A summary of the key quantitative and qualitative data for **Basic Red 29** is presented in the table below for easy reference. This information is crucial for the preparation of staining solutions and for understanding the dye's behavior.

| Property                      | Value  | Reference |
|-------------------------------|--|-----------|
| CAS Registry Number           | 42373-04-6   | [1][2]    |
| Molecular Formula             | C <sub>19</sub> H <sub>17</sub> ClN <sub>4</sub> S | [1][2]    |
| Molecular Weight              | 368.98 g/mol                                       | [1][2]    |
| Appearance                    | Dark red powder                                    | [2][3]    |
| Solubility in Water (at 25°C) | 120 g/L  | [2][3]    |
| Color in Aqueous Solution     | Red  | [2][3]    |

## Principles of Staining with Basic Red 29

The application of **Basic Red 29** as a counterstain is predicated on the electrostatic interaction between the cationic dye molecule and the anionic components of the cell. The primary target for a basic counterstain is the cell nucleus, which is rich in negatively charged phosphate groups within the DNA and RNA. This interaction results in the selective staining of these basophilic structures. The intensity of the staining can be influenced by factors such as the pH of the staining solution, the concentration of the dye, and the duration of the staining.

## Hypothetical Experimental Protocol for Basic Red 29 as a Counterstain

Disclaimer: The following protocol is a hypothetical procedure based on the known properties of **Basic Red 29** and general histological staining principles. Optimization of incubation times, concentrations, and differentiation steps may be required for specific tissue types and primary stains.

Objective: To utilize **Basic Red 29** as a nuclear counterstain for paraffin-embedded tissue sections following primary staining (e.g., immunohistochemistry with a non-red chromogen or a special stain).

Materials:

- **Basic Red 29** (C.I. 11460)

- Distilled or deionized water
- Glacial acetic acid
- Graded ethanol series (100%, 95%, 70%)
- Xylene or xylene substitute
- Mounting medium
- Staining jars
- Microscope slides with paraffin-embedded tissue sections (deparaffinized and rehydrated)

Solution Preparation: 1% Aqueous **Basic Red 29** with Acetic Acid

- Weigh 1.0 g of **Basic Red 29** powder.
- Dissolve the dye in 100 mL of distilled water. The high solubility of **Basic Red 29** should facilitate its dissolution.<sup>[2][3]</sup>
- Stir until the dye is completely dissolved. Gentle warming may be applied if necessary.
- Add 0.5 mL of glacial acetic acid to the solution and mix well. The addition of acid helps to enhance the staining of nuclei.
- Filter the solution before use to remove any undissolved particles.
- Store the solution in a tightly capped bottle at room temperature.

Staining Procedure:

- Deparaffinization and Rehydration:
  - Immerse slides in two changes of xylene (or xylene substitute) for 5 minutes each.
  - Transfer slides through two changes of 100% ethanol for 3 minutes each.
  - Hydrate through 95% ethanol and 70% ethanol for 3 minutes each.

- Rinse in running tap water.
- Primary Staining:
  - Perform your desired primary staining protocol (e.g., immunohistochemistry, special stains). Ensure the final chromogen is compatible and provides good contrast with the red of **Basic Red 29**.
  - Wash the slides thoroughly in distilled water after the primary staining is complete.
- Counterstaining with **Basic Red 29**:
  - Immerse the slides in the 1% **Basic Red 29** solution for 1-3 minutes. The optimal time may vary depending on the tissue and desired staining intensity.
- Differentiation:
  - Briefly rinse the slides in distilled water.
  - If the staining is too intense, differentiate by dipping the slides in 0.2% acetic acid in 95% ethanol for a few seconds.
  - Check the staining intensity microscopically. Nuclei should be clearly stained red, while the cytoplasm should be lightly stained or colorless.
- Dehydration and Clearing:
  - Dehydrate the sections rapidly through graded alcohols: 95% ethanol (2 changes, 1 minute each) and 100% ethanol (2 changes, 1 minute each).
  - Clear in two changes of xylene (or xylene substitute) for 3 minutes each.
- Mounting:
  - Apply a coverslip using a permanent mounting medium.

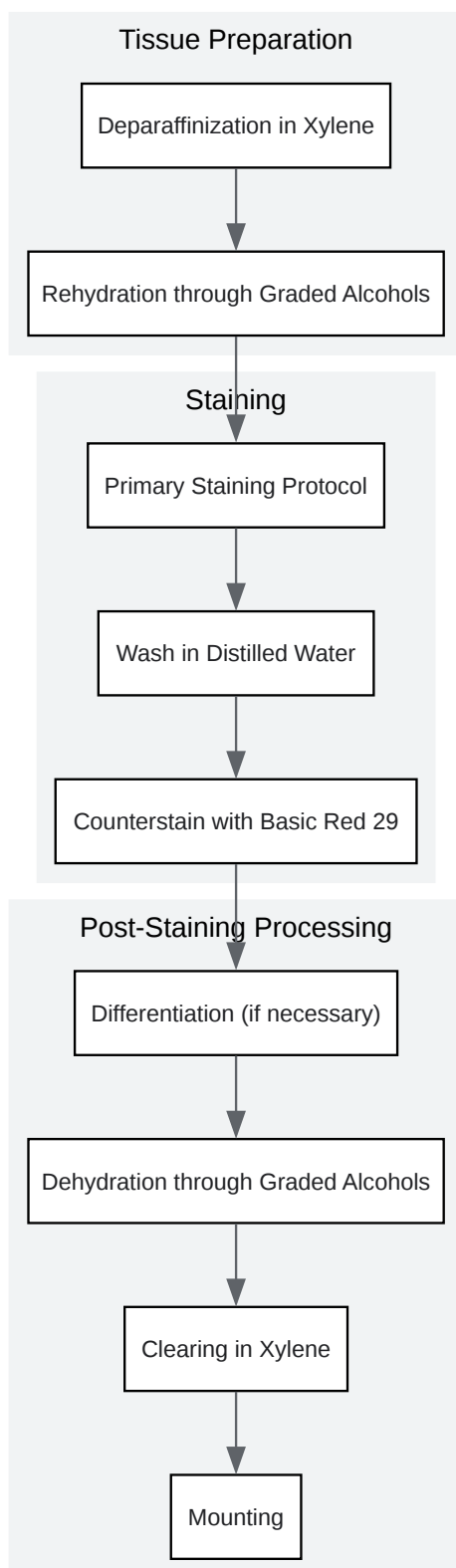
#### Expected Results:

- Nuclei: Red to pink

- Cytoplasm: Lighter pink or unstained (depending on the primary stain)
- Primary Stain: Color dependent on the initial staining protocol.

## Visualizations

To aid in understanding the experimental process, a workflow diagram is provided below.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. C.I. Basic Red 29 | C<sub>19</sub>H<sub>17</sub>ClN<sub>4</sub>S | CID 93234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Basic Red 29 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 5. columbia.edu [columbia.edu]
- 6. Histology Learning System Appendix A [bu.edu]
- 7. Intro to Immunohistochemistry (IHC) Staining: Steps & Best Practices [leicabiosystems.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Basic Red 29 as a Putative Counterstain in Histology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218400#basic-red-29-as-a-counterstain-in-histology-protocols]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)